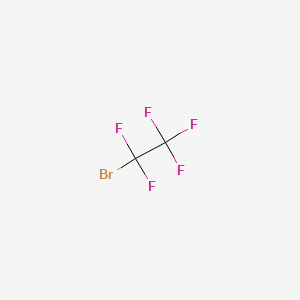

Bromopentafluoroethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-1,1,2,2,2-pentafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF5/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYVEDJTMCGMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188881 | |

| Record name | Bromopentafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-55-2 | |

| Record name | 1-Bromo-1,1,2,2,2-pentafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopentafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopentafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromopentafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPENTAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET934WWC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bromopentafluoroethane chemical properties

An In-depth Technical Guide to the Chemical Properties of Bromopentafluoroethane

Introduction

This compound (C₂BrF₅), also known as Halon 2501 or CFC-115B1, is a halogenated ethane derivative of significant interest in synthetic chemistry and materials science.[1] As a perfluorinated compound, the five fluorine atoms impart unique electronic properties and thermal stability, while the single, relatively labile carbon-bromine bond serves as a reactive handle for chemical transformations. This combination makes it a valuable reagent for the introduction of the pentafluoroethyl (-C₂F₅) moiety, a functional group that can profoundly alter the steric and electronic profile of organic molecules, enhancing properties such as lipophilicity, metabolic stability, and binding affinity.

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the causality behind its physical characteristics, reactivity, and spectral signatures, grounded in authoritative references.

Section 1: Core Physical and Spectroscopic Properties

The physical state and spectroscopic profile of a compound are foundational to its practical application in a laboratory setting. These properties dictate storage conditions, handling procedures, and the analytical methods required for its characterization.

Physical Characteristics

This compound is a colorless gas at standard temperature and pressure, a direct consequence of its weak intermolecular van der Waals forces, despite its high molecular weight.[2] The dense packing of electronegative fluorine atoms creates a non-polar molecule with a low boiling point. Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 354-55-2 | [1][2][3][4] |

| Molecular Formula | C₂BrF₅ | [1][5][6] |

| Molecular Weight | 198.92 g/mol | [1][3][4][6] |

| Boiling Point | -21 °C | [1][2][3] |

| Density | 1.81 g/cm³ | [1][2] |

| Solubility | Very slightly soluble in water (0.22 g/L at 25 °C) | [4] |

| Refractive Index | 1.2966 | [2] |

The high density is characteristic of brominated and fluorinated compounds. Its limited solubility in water is expected for a non-polar halocarbon, making it suitable for reactions in organic solvents.

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The following diagram outlines a typical workflow for the analytical characterization of a this compound sample.

Caption: A standard workflow for the analytical confirmation of this compound.

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is the most informative technique for this molecule. Due to the C-C bond, the fluorine atoms are in two distinct chemical environments: the -CF₂Br group and the -CF₃ group. This results in a complex spectrum due to spin-spin coupling (J-coupling) between the non-equivalent fluorine nuclei.[7] One would expect two main signals, with the signal for the -CF₂Br fluorine atoms appearing at a different chemical shift than the -CF₃ fluorine atoms, each split into multiplets by the other set of fluorines.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by very strong absorption bands corresponding to C-F bond stretching vibrations, typically found in the 1100-1400 cm⁻¹ region.[9][10] The C-Br stretching vibration gives rise to a weaker absorption at a lower frequency, generally between 500-600 cm⁻¹.[11] The absence of C-H stretching bands (around 2850-3000 cm⁻¹) is a key indicator of its perhalogenated structure.[12]

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 198/200 would be observed, showing the characteristic isotopic pattern of a single bromine atom (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).[13] The most prominent peak in the mass spectrum is often the fragment resulting from the loss of the bromine atom, [C₂F₅]⁺, at m/z 119.[5][14] This fragmentation highlights the relative weakness of the C-Br bond compared to the C-F and C-C bonds.

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is centered on the reactivity of its carbon-bromine bond. The strong electron-withdrawing effect of the five fluorine atoms polarizes the C-Br bond and influences the stability of reactive intermediates.

Key Reaction Pathways

This compound is primarily used as a precursor to the pentafluoroethyl radical (•C₂F₅) or the corresponding pentafluoroethyl anion equivalent. These species can then be used to install the -C₂F₅ group onto a variety of substrates.

-

Radical Reactions: The C-Br bond can be cleaved homolytically using radical initiators (e.g., AIBN), photolysis, or transition metal catalysts to generate the pentafluoroethyl radical. This radical can then participate in addition reactions to alkenes and alkynes or be used in radical-mediated cross-coupling reactions.

-

Nucleophilic Pentafluoroethylation: While direct Sₙ2 displacement of the bromide is difficult due to steric hindrance and the electron-rich nature of the fluorine atoms, this compound can be converted into organometallic reagents. For example, reaction with metals like zinc or magnesium can generate a pentafluoroethyl Grignard or organozinc reagent, which acts as a nucleophilic source of the -C₂F₅ group.

The following diagram illustrates a generalized scheme for the generation and reaction of a pentafluoroethyl radical from this compound.

Caption: Generation of the key •C₂F₅ radical intermediate for synthetic applications.

Section 3: Thermal Stability and Decomposition

Like many halogenated hydrocarbons, the thermal stability of this compound is a critical consideration for its use at elevated temperatures and for assessing its environmental fate.

Studies on brominated flame retardants (BFRs) and other halocarbons show that thermal decomposition typically proceeds via the cleavage of the weakest carbon-halogen bond.[15] For C₂BrF₅, this is unequivocally the C-Br bond. At sufficiently high temperatures (e.g., 280–900 °C), the molecule will decompose.[15]

The primary decomposition products are expected to be bromine radicals (•Br) and pentafluoroethyl radicals (•C₂F₅).[15][16] In the presence of a hydrogen source (e.g., other organic materials), the highly reactive fluorine and bromine atoms can lead to the formation of hydrogen fluoride (HF) and hydrogen bromide (HBr).[17] These are corrosive and toxic gases, underscoring the need for careful handling in high-temperature applications.[17][18]

Section 4: Safety, Handling, and Experimental Protocols

Authoritative safety data indicates that this compound is an irritant to the eyes, respiratory system, and skin.[1][2] Proper handling is paramount to ensure laboratory safety.

Protocol for Safe Handling and Storage

This protocol provides a self-validating system for minimizing exposure and ensuring stability.

-

Engineering Controls Assessment:

-

Causality: this compound is a gas at room temperature with a vapor heavier than air.[19] It can accumulate in low-lying areas and displace oxygen.

-

Action: Always handle this compound in a well-ventilated chemical fume hood or a glovebox.[19][20] Ensure an oxygen sensor is present if large quantities are used in a confined space.

-

-

Personal Protective Equipment (PPE) Selection:

-

Causality: The compound is a known skin and eye irritant.[1][21]

-

Action: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.[1][22] A face shield is recommended when handling larger quantities or pressurized cylinders.

-

-

Cylinder Handling and Dispensing:

-

Causality: The compound is supplied in pressurized cylinders. Physical damage can lead to a rapid, uncontrolled release.[19]

-

Action: Securely chain cylinders to a wall or benchtop.[19] Use a regulator and tubing material (e.g., stainless steel, PTFE) compatible with halogenated compounds. Perform a leak check with a soapy solution before each use.

-

-

Storage:

-

Causality: Pressurized containers must be protected from heat and physical damage.

-

Action: Store cylinders in a cool, dry, well-ventilated area away from heat sources, open flames, and incompatible materials (e.g., strong oxidizing agents, combustible materials).[20] Keep the container tightly closed and the valve protection cap in place when not in use.

-

-

Emergency Procedures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22]

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[21][22]

-

Spill/Leak: Evacuate the area. If the leak is small and can be handled safely, stop the release. Ventilate the area thoroughly before re-entry.[20]

-

Conclusion

This compound is a specialized chemical reagent whose properties are dominated by its unique halogenated structure. Its physical characteristics, such as a low boiling point and high density, dictate its handling as a pressurized gas. Spectroscopically, it is readily identified by the characteristic signals in ¹⁹F NMR and strong C-F stretching bands in its IR spectrum. The C-Br bond serves as the locus of its chemical reactivity, making it a valuable tool for introducing the pentafluoroethyl group in organic synthesis. However, its potential to form hazardous decomposition products at high temperatures and its irritant nature necessitate strict adherence to safety protocols. A thorough understanding of these interconnected properties is essential for its effective and safe utilization in research and development.

References

- Vertex AI Search. (n.d.). This compound (CFC-115B1) | CAS 354-55-2 | Chemical-Suppliers.

- CAS. (n.d.). 1-Bromo-1,1,2,2,2-pentafluoroethane - CAS Common Chemistry.

- chemBlink. (n.d.). Pentafluoroethyl bromide [CAS# 354-55-2].

- ChemicalBook. (n.d.). This compound CAS#: 354-55-2.

- PubChem. (n.d.). This compound | C2BrF5 | CID 67719.

- precisionFDA. (n.d.). This compound.

- Synquest Labs. (n.d.). Bromine pentafluoride.

- LookChem. (n.d.). This compound Safety Data Sheets(SDS).

- MsdsDigital.com. (2016). This compound.

- NIST Technical Series Publications. (n.d.). Infrared spectra of pentachlorofluoroethane, 1, 2-dichlorotetrafluoroethane, and 1-bromo-2-fluoroethane.

- NIST. (n.d.). Infrared absorption spectra of hexafluoroethane and of chloropentafluoroethane.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- SpectraBase. (n.d.). 1-Bromo-1,1,2,2,2-pentafluoroethane - Optional[MS (GC)] - Spectrum.

- ResearchGate. (2025). ¹⁹F NMR spectra of neat BrF5 at room temperature (top) and at 213 K....

- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.

- NIST. (n.d.). Ethane, 1-bromo-2-fluoro-. NIST WebBook.

- Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br infrared spectrum of bromoethane.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

- CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.

- AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

- NIST. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

Sources

- 1. This compound (CFC-115B1) | CAS 354-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound CAS#: 354-55-2 [amp.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS # 354-55-2, Pentafluoroethyl bromide, 1-Bromo-1,1,2,2,2-pentafluoroethane, this compound, Perfluoroethyl bromide - chemBlink [chemblink.com]

- 5. This compound | C2BrF5 | CID 67719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. azom.com [azom.com]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. Ethane, 1-bromo-2-fluoro- [webbook.nist.gov]

- 15. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 16. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 17. nist.gov [nist.gov]

- 18. m.ciop.pl [m.ciop.pl]

- 19. synquestlabs.com [synquestlabs.com]

- 20. msdsdigital.com [msdsdigital.com]

- 21. fishersci.com [fishersci.com]

- 22. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Bromopentafluoroethane (C2BrF5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Bromopentafluoroethane (C2BrF5)

This compound, with the chemical formula C2BrF5, is a halogenated ethane derivative.[1][2] It belongs to the class of compounds known as halocarbons, which have found diverse applications in various scientific and industrial fields. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity, physical properties, and potential applications, particularly in the realm of drug development where molecular interactions are critical. This guide provides a comprehensive technical overview of the structural and bonding characteristics of C2BrF5, supported by theoretical principles and experimental considerations.

Key Molecular Identifiers:

-

Chemical Formula: C2BrF5

-

Molecular Weight: 198.92 g/mol [3]

-

IUPAC Name: 1-Bromo-1,1,2,2,2-pentafluoroethane

-

CAS Number: 354-55-2[1]

Molecular Geometry and Electronic Structure

The three-dimensional arrangement of atoms in C2BrF5 is a direct consequence of the electronic configuration and hybridization of its constituent carbon atoms.

VSEPR Theory and Hybridization

Both carbon atoms in the C2BrF5 molecule are sp3 hybridized. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains around each carbon atom (one C-C bond and three other single bonds to halogens) arrange themselves in a tetrahedral geometry to minimize electrostatic repulsion. This results in an overall staggered conformation for the molecule, which is the most stable arrangement.

Bond Angles and Lengths

The ideal tetrahedral bond angle is 109.5°. However, in C2BrF5, the presence of highly electronegative fluorine atoms and a larger bromine atom introduces distortions to this ideal geometry. The high electronegativity of fluorine atoms draws electron density away from the carbon atoms, influencing the bond lengths and angles.

Table 1: Predicted Molecular Geometry Parameters for C2BrF5

| Parameter | Predicted Value | Rationale |

| C-C Bond Length | ~1.54 Å | Typical for a C(sp3)-C(sp3) single bond. |

| C-F Bond Length | ~1.35 Å | Shorter and stronger due to fluorine's high electronegativity. |

| C-Br Bond Length | ~1.94 Å | Longer due to the larger atomic radius of bromine. |

| F-C-F Bond Angles | < 109.5° | Repulsion between bulky fluorine atoms is significant. |

| F-C-C Bond Angles | > 109.5° or < 109.5° | Dependent on steric hindrance and electronic repulsion. |

| Br-C-C Bond Angle | > 109.5° | The large size of the bromine atom will likely increase this angle. |

Note: These values are estimations based on general principles and data from similar molecules. Precise values would require dedicated computational chemistry studies or experimental determination.

Covalent Bonding in C2BrF5

The atoms in this compound are held together by covalent bonds, which involve the sharing of electrons. The nature of these bonds is significantly influenced by the differences in electronegativity between the bonded atoms.

Bond Polarity

-

C-F Bonds: Fluorine is the most electronegative element. Consequently, the C-F bonds are highly polar, with a significant partial negative charge (δ-) on the fluorine atoms and a partial positive charge (δ+) on the carbon atoms.

-

C-Br Bond: Bromine is also more electronegative than carbon, but less so than fluorine. The C-Br bond is therefore polar, but to a lesser extent than the C-F bonds.

-

C-C Bond: The bond between the two carbon atoms is essentially nonpolar.

The cumulative effect of these polar bonds results in a polar molecule with a net dipole moment. This polarity is a key determinant of its physical properties, such as boiling point and solubility, and its ability to engage in intermolecular interactions.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of C2BrF5.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of C2BrF5 is expected to show strong absorption bands corresponding to the stretching and bending vibrations of the C-F and C-Br bonds.

-

C-F Stretching: Strong absorptions are typically observed in the 1000-1400 cm⁻¹ region.

-

C-Br Stretching: A weaker absorption is expected in the 500-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical environment of atomic nuclei. For C2BrF5, ¹⁹F NMR and ¹³C NMR are particularly informative.

-

¹⁹F NMR: Due to the presence of two different fluorine environments (-CF3 and -CF2Br), the ¹⁹F NMR spectrum is expected to show two distinct signals.[4] The chemical shifts and coupling patterns (F-F coupling) would provide definitive structural information.[4]

-

¹³C NMR: The ¹³C NMR spectrum would display two signals corresponding to the two non-equivalent carbon atoms. The chemical shifts would be influenced by the attached halogen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of C2BrF5 would show a molecular ion peak corresponding to its molecular weight (198.92 g/mol ), as well as characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br).[3] Fragmentation patterns would involve the loss of halogen atoms or fluorocarbon fragments.

Experimental Protocol: Characterization by Infrared Spectroscopy

This protocol outlines the steps for obtaining an IR spectrum of a liquid sample like C2BrF5.

Objective: To identify the characteristic vibrational frequencies of C2BrF5.

Materials:

-

This compound (C2BrF5) sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Solvent for cleaning (e.g., dichloromethane or acetone)

-

Lens tissue

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its self-check.

-

Background Spectrum: Record a background spectrum to account for atmospheric CO2 and water vapor.

-

Sample Preparation:

-

Place a clean, dry salt plate on a holder.

-

Using a pipette, place one drop of the C2BrF5 sample onto the salt plate.

-

Carefully place a second salt plate on top of the first, creating a thin liquid film.

-

-

Sample Analysis:

-

Place the sample holder in the spectrometer's sample compartment.

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent and lens tissue.

-

Store the salt plates in a desiccator to prevent damage from moisture.

-

Visualization of Molecular Structure and Workflow

Molecular Structure of C2BrF5

Caption: 2D representation of the C2BrF5 molecular structure.

Experimental Workflow for IR Spectroscopy

Caption: Workflow for the characterization of C2BrF5 using IR spectroscopy.

Conclusion

The molecular structure and bonding of this compound (C2BrF5) are defined by the sp3 hybridization of its carbon atoms, leading to a tetrahedral geometry around each. The high electronegativity of the fluorine atoms results in highly polar C-F bonds and a net molecular dipole moment. A comprehensive understanding of these structural features, which can be elucidated through a combination of theoretical principles and analytical techniques like IR and NMR spectroscopy, is crucial for predicting its chemical behavior and exploring its potential in scientific research and drug development.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 67719, this compound. [Link]

- U.S. Environmental Protection Agency. Substance Details for this compound. [Link]

- AZoM.

Sources

An In-depth Technical Guide to the Synthesis of Bromopentafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bromopentafluoroethane (C₂F₅Br), a halogenated hydrocarbon, holds significant interest across various scientific disciplines, primarily for its applications as a refrigerant, fire suppressant, and as a valuable building block in organic synthesis. Its unique physicochemical properties, stemming from the presence of five fluorine atoms and a bromine atom, make it a versatile reagent for the introduction of the pentafluoroethyl group (C₂F₅-) into organic molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details and field-proven insights for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound, also known by its ASHRAE number R-115B1, is a non-flammable, colorless gas at standard conditions. The high degree of fluorination imparts significant chemical and thermal stability, while the carbon-bromine bond provides a reactive site for various chemical transformations. These characteristics have led to its use in specialized applications where chemical inertness and specific reactivity are paramount. In the context of drug development, the pentafluoroethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing metabolic stability, lipophilicity, and binding affinity.

This guide will explore the three principal synthetic routes to this compound:

-

Free-Radical Bromination of Pentafluoroethane (C₂F₅H)

-

Halogen Exchange from Chloropentafluoroethane (C₂F₅Cl)

-

Synthesis from Pentafluoroethyl Iodide (C₂F₅I)

Each pathway will be discussed in detail, including the underlying reaction mechanisms, critical experimental parameters, and established protocols.

Section 1: Free-Radical Bromination of Pentafluoroethane

The direct bromination of pentafluoroethane (HFC-125) represents a straightforward approach to this compound. This reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or high temperatures.[1]

Underlying Principles and Mechanistic Causality

The free-radical halogenation of alkanes is a well-established reaction class. The mechanism for the photobromination of pentafluoroethane can be broken down into three key stages:

-

Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond (Br-Br) by UV irradiation, generating two bromine radicals (Br•). The energy of the absorbed photon must be sufficient to overcome the Br-Br bond dissociation energy.[1]

-

Propagation: A bromine radical abstracts a hydrogen atom from pentafluoroethane, forming hydrogen bromide (HBr) and a pentafluoroethyl radical (C₂F₅•). This radical then reacts with a molecule of bromine (Br₂) to yield the desired product, this compound (C₂F₅Br), and another bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two pentafluoroethyl radicals, or a bromine radical and a pentafluoroethyl radical.

The selectivity of the bromination is a critical consideration. While pentafluoroethane has only one type of hydrogen atom, over-bromination to produce dibrominated or polybrominated species can occur. Controlling the stoichiometry of the reactants, particularly using an excess of pentafluoroethane, can favor the formation of the mono-brominated product.

Experimental Protocol: Vapor-Phase Photobromination

This protocol describes a laboratory-scale vapor-phase photobromination of pentafluoroethane.

Mandatory Visualization:

Caption: Workflow for Vapor-Phase Photobromination.

Methodology:

-

Reactor Setup: A quartz reactor equipped with a gas inlet, a pressure gauge, a thermocouple, and a condenser is assembled. The reactor is placed within a heating mantle and positioned adjacent to a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).

-

Reactant Introduction: The reactor is first evacuated to remove air. Pentafluoroethane (C₂F₅H) is then introduced into the reactor to a desired partial pressure. Subsequently, bromine (Br₂) is carefully introduced. A molar ratio of C₂F₅H to Br₂ of 2:1 or higher is recommended to minimize polybromination.

-

Reaction Conditions: The reactor is heated to a temperature range of 120-150°C. Once the desired temperature is reached, the UV lamp is switched on to initiate the reaction. The reaction progress can be monitored by observing the disappearance of the reddish-brown color of bromine.

-

Product Isolation and Purification: After the reaction is complete (indicated by the fading of the bromine color), the UV lamp and heating are turned off, and the reactor is allowed to cool to room temperature. The product mixture is then passed through a wash solution of sodium bisulfite (NaHSO₃) to remove any unreacted bromine and hydrogen bromide. The resulting gas is dried by passing it through a column packed with anhydrous calcium chloride (CaCl₂). Finally, the crude this compound is purified by fractional distillation to separate it from unreacted pentafluoroethane and any byproducts.

Data Presentation:

| Parameter | Value |

| Reactants | Pentafluoroethane, Bromine |

| Molar Ratio (C₂F₅H:Br₂) | 2:1 |

| Temperature | 120-150°C |

| Pressure | Autogenous |

| Initiator | UV light (254 nm) |

| Typical Yield | 70-85% |

Section 2: Halogen Exchange from Chloropentafluoroethane

The conversion of chloropentafluoroethane (CFC-115) to this compound via halogen exchange is another viable synthetic route. This method is particularly attractive when chloropentafluoroethane is a more readily available or cost-effective starting material. The reaction typically involves the use of a bromine source, such as aluminum bromide (AlBr₃) or hydrogen bromide (HBr), often in the presence of a catalyst.

Causality of Experimental Choices

The choice of the brominating agent and catalyst is crucial for the success of this halogen exchange reaction. Aluminum bromide is a strong Lewis acid that can facilitate the cleavage of the C-Cl bond, which is stronger than the C-Br bond. The reaction proceeds through the formation of a carbocation-like intermediate, which is then attacked by a bromide ion.

The reaction can be performed in either the liquid or vapor phase. The liquid-phase reaction often provides better control over the reaction conditions and can lead to higher selectivity. The use of a suitable solvent that can dissolve the reactants and facilitate the reaction is important.

Experimental Protocol: Liquid-Phase Halogen Exchange with Aluminum Bromide

This protocol outlines a laboratory procedure for the liquid-phase halogen exchange of chloropentafluoroethane using aluminum bromide.

Mandatory Visualization:

Caption: Workflow for Liquid-Phase Halogen Exchange.

Methodology:

-

Reactor Preparation: A high-pressure autoclave equipped with a magnetic stirrer, a pressure gauge, a thermocouple, and a gas inlet/outlet is dried thoroughly. Anhydrous aluminum bromide (AlBr₃) is quickly added to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Reactant Addition: The reactor is sealed and cooled to approximately -20°C. Chloropentafluoroethane (C₂F₅Cl) is then condensed into the reactor. A molar ratio of C₂F₅Cl to AlBr₃ of approximately 10:1 is typically used.

-

Reaction Conditions: The reaction mixture is slowly warmed to a temperature between -10°C and 0°C and stirred vigorously. The progress of the reaction can be monitored by the change in pressure inside the reactor. The reaction is typically complete within a few hours.

-

Work-up and Purification: After the reaction, the reactor is carefully vented, and the contents are slowly poured into ice-water to quench the reaction and dissolve the aluminum salts. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine. The crude product is then dried over anhydrous magnesium sulfate (MgSO₄) and purified by fractional distillation.

Data Presentation:

| Parameter | Value |

| Reactants | Chloropentafluoroethane, Aluminum Bromide |

| Molar Ratio (C₂F₅Cl:AlBr₃) | ~10:1 |

| Temperature | -10°C to 0°C |

| Pressure | Autogenous |

| Phase | Liquid |

| Typical Yield | 60-75% |

Section 3: Synthesis from Pentafluoroethyl Iodide

Pentafluoroethyl iodide (C₂F₅I) serves as an excellent precursor for the synthesis of this compound. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the halogen exchange reaction with a bromine source highly favorable.

Rationale Behind Experimental Choices

The reaction of pentafluoroethyl iodide with elemental bromine is a facile and high-yielding method for preparing this compound. The reaction is typically driven by the formation of the more stable iodine monobromide (IBr) or iodine tribromide (IBr₃) as byproducts. The reaction can be carried out neat or in a suitable solvent. The choice of reaction conditions, such as temperature, can influence the reaction rate and product purity.

Experimental Protocol: Reaction of Pentafluoroethyl Iodide with Bromine

This protocol provides a straightforward method for the synthesis of this compound from pentafluoroethyl iodide.

Mandatory Visualization:

Sources

Foreword: The Strategic Value of Halogenated Alkanes in Modern Science

An In-Depth Technical Guide to Bromopentafluoroethane (CAS 354-55-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS number 354-55-2, represents a class of highly halogenated small molecules whose utility in advanced chemical synthesis is both specific and significant. While not a household name, its structural motifs—a stable perfluorinated ethyl chain capped with a reactive bromine atom—offer a unique tool for introducing the valuable pentafluoroethyl (–C₂F₅) group. This group is of increasing interest in medicinal chemistry and materials science for its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to its practical applications, safety protocols, and analytical characterization.

Core Molecular Identity and Physicochemical Profile

This compound is a brominated chlorofluorocarbon (CFC) derivative, also known by synonyms such as Pentafluoroethyl bromide and Perfluoroethyl bromide.[1][2][3] Its identity is unambiguously confirmed by its CAS Registry Number: 354-55-2.[1]

Molecular Structure

The molecule consists of a two-carbon ethane backbone. One carbon atom is bonded to three fluorine atoms (a trifluoromethyl group), and the second carbon is bonded to two fluorine atoms and one bromine atom.

Caption: 2D representation of this compound (C₂BrF₅).

Key Physicochemical Data

The physical and chemical properties of a compound are foundational to its application, dictating its behavior in reactions, its storage requirements, and its analytical signatures. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 354-55-2 | [1][2][4] |

| Molecular Formula | C₂BrF₅ | [1][4][5] |

| Molecular Weight | 198.917 g/mol | [1][4] |

| Boiling Point | -21 °C | [1][2][6] |

| Density | 1.81 g/cm³ | [1][2] |

| Refractive Index | 1.2966 | [2] |

| Canonical SMILES | FC(F)(F)C(F)(F)Br | [4][5][6] |

| InChIKey | USYVEDJTMCGMKN-UHFFFAOYSA-N | [6] |

Synthesis and Reactivity Insights

While specific, high-yield industrial synthesis protocols for this compound are proprietary, its preparation can be conceptualized through established principles of organofluorine chemistry. Potential pathways include halogen exchange reactions or the bromination of a suitable pentafluoroethane precursor. The reactivity of the C-Br bond is the cornerstone of its utility. Unlike the highly stable C-F bonds, the C-Br bond is susceptible to cleavage, making it a valuable precursor for generating the pentafluoroethyl radical or the corresponding Grignard reagent, which can then be used in various coupling reactions.

The introduction of fluorinated moieties is a critical strategy in drug development.[7] The pentafluoroethyl group, in particular, can enhance a drug candidate's metabolic stability and binding characteristics.

Caption: Conceptual synthetic pathway for this compound.

Applications in Research and Drug Development

The primary application of this compound in a research context is as a pentafluoroethylating agent . The introduction of the -C₂F₅ group into organic molecules is a key strategy in medicinal chemistry.

-

Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

Metabolic Blocking: The strength of C-F bonds makes them resistant to metabolic degradation by cytochrome P450 enzymes. Introducing a -C₂F₅ group at a metabolically vulnerable position can significantly extend a drug's half-life.

-

Conformational Control: The bulky and electron-withdrawing nature of the pentafluoroethyl group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances binding to a biological target.

-

¹⁹F NMR Probe: For drug candidates containing the -C₂F₅ group, ¹⁹F NMR can be a powerful, non-invasive tool to study drug metabolism and distribution in vitro and in vivo.[7]

While direct use in a final drug product is uncommon, its role as a synthetic intermediate is critical for accessing novel fluorinated pharmacophores, a strategy employed in fragment-based drug design.[8] Brominated compounds, in general, are vital in the synthesis of a wide range of pharmaceuticals, including antimicrobial and anticancer drugs.[9]

Analytical Characterization Workflow

Confirming the identity and purity of this compound requires a multi-pronged analytical approach. The logical workflow involves mass spectrometry to confirm molecular weight, infrared spectroscopy to identify functional groups, and nuclear magnetic resonance to elucidate the precise atomic connectivity.

Caption: Logical workflow for the spectroscopic identification of this compound.

Mass Spectrometry (MS)

The mass spectrum will be characterized by a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of a bromine radical (Br•) or fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by very strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of C-F bond stretching. The C-Br stretch is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range. The absence of peaks around 3000 cm⁻¹ would confirm the lack of C-H bonds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most informative technique. Two distinct resonances are expected: a triplet for the -CF₃ group (split by the adjacent -CF₂- group) and a quartet for the -CF₂Br group (split by the adjacent -CF₃ group).

-

¹³C NMR: The spectrum would show two carbons, each split into complex multiplets due to coupling with the attached fluorine atoms (¹J_CF) and adjacent fluorine atoms (²J_CF).

Safety, Handling, and Regulatory Landscape

As with any reactive chemical, proper handling of this compound is paramount. It is classified as an irritant and requires specific safety protocols.

Hazard Profile and First Aid

The compound is irritating to the eyes, respiratory system, and skin.[1][2] In case of exposure, the following first-aid measures should be taken:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[11][12]

-

Skin Contact: Wash off with soap and plenty of water.[11][12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11][12]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]

| Hazard Code | Risk Statement | Safety Precaution | Source(s) |

| Xi | R36/37/38: Irritating to eyes, respiratory system and skin | S23: Do not breathe gas/fumes/vapor/spray | [1][2] |

| S36/37/39: Wear suitable protective clothing, gloves and eye/face protection | [1][2] | ||

| S38: In case of insufficient ventilation, wear suitable respiratory equipment | [1] |

Handling and Storage

-

Handling: Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14] Avoid contact with skin and eyes.[11] Since it is a gas at room temperature, it is supplied in pressurized cylinders which must be handled with care and secured to prevent physical damage.[13][14]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[12][15]

Regulatory Status

Significantly, this compound is classified as a per- and polyfluoroalkyl substance (PFAS).[4] PFAS are under intense regulatory scrutiny globally due to their environmental persistence, bioaccumulation potential, and potential health risks.[16][17] Researchers using this compound must be aware of and comply with all local, national, and international regulations regarding the use, reporting, and disposal of PFAS chemicals.[4]

Environmental Fate and Considerations

The high stability of the C-F bonds in this compound suggests it is highly persistent in the environment, a characteristic feature of PFAS compounds.[17] While specific data on its environmental fate is limited, analogies can be drawn from studies on other novel brominated flame retardants and short-chain PFAS. These compounds are known for their potential for long-range transport and can be resistant to biotic and abiotic degradation.[18][19] Any research or development activities must include stringent protocols to prevent its release into the environment.[11]

Conclusion

This compound (CAS 354-55-2) is a specialized chemical reagent whose value lies in its ability to serve as a synthon for the pentafluoroethyl group. For researchers in drug discovery and medicinal chemistry, it offers a pathway to novel molecular architectures with potentially enhanced pharmacological properties. However, its utility is balanced by significant handling requirements due to its hazardous nature and critical environmental considerations linked to its classification as a persistent PFAS substance. A thorough understanding of its chemistry, safe handling protocols, and regulatory obligations is essential for its responsible application in the advancement of science.

References

- This compound (CFC-115B1) | CAS 354-55-2 | Chemical-Suppliers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBSPpJ__F0ZQBHW7G5zVU2-8flOVPp7djjvvzCUFB7e6I-2_PJUxdmSrfisnZqXcbbzT2kMWn_Zzfvfs8NHG8RHEXhpK2rk_pzhlACddyJVAOY0uZZSbq4ZUzFzVPo1qzxPEhi4GhUwWefM63vX66tMmWJmNh4qoTRugoXuoujR2xFMZQ=]

- This compound CAS#: 354-55-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRiu9p0zKhjPnEfoRhLsfVJHWKxct9g5izYT7HjqP6x5tVLtX0EcJ6U51wsTpIWv2hg_OMJdrnoGQ365R2FH7u_C9e4HgoK1c42FOEAZ7RATUyA244bdruAoTUp2GgMWSAm76FtBoe9k-8ispWPJtNgErmCrLsldMyAU1B5gfwUCE=]

- 1-Bromo-1,1,2,2,2-pentafluoroethane - CAS Common Chemistry - CAS.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA_lz3jivZ8RreBgcFpadQe_rHI3MUtPb-P59hVR7pPRF2s_4ECssXuZSHyGww5wKWURg-jX8a3QUv8OYcOgX_SsevHqHH3tJnQWeDxjBTnG-mL9fP30V3rd48T1b0KWZDlHnrWYR7EMHl56IyyFLJuw==]

- This compound | C2BrF5 | CID 67719 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpmTpovIDan8Wdpq_1Vsu2IjOwCkkUMnlafEVgUzbNecafNgnkd494q6Ok7vu62dwieM0xAAI2yjeKFL4kBJhKXEUIkYbgyrm_JgIw1-WdcB1BdLhhgGwfave12jjh-lLPXyHSLCTMOZv9]

- This compound - Substance Details - SRS | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcRFBj4xKpEk7D9fiS2qQhzHkjRKtQLhv5NovCdngEbhN3lmzSGB_naL7weEcN4da9qGwIhdPd2uhTOJfrIAgs0IEN5jMIifWsFVxBoGJe0UsQoe-4kUE-VuBY0lXT0ofqJesjlpAxLfmct9NlDFISNeVeFWi9ayH2uGGhpyKF5hhlyw-RzehyleZbNQ==]

- Bromine pentafluoride - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZzvqwV6tUnRh2ntKbXbth_xVQxj8Kx2E2cUY9wcO3HlBxu8g5VOxE5kyry73Vhm50j3p7I_Ual5csUn09npiWS0aFNVgp9A-9a3srl8e3cWflS3DxAyI-4F0O6PVLq6MpHEC4Mj5i3Fr3eFGIlN_9ZMbeQ-NYiZR8DDQ1mpqrrDJ9PWr4SxliKsmmI4UhNsE=]

- This compound Safety Data Sheets(SDS) lookchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXY13p_Nj3lPUVkrs_cxlPOiJGKmeUtS-r6a7wGwsLJHW7x-Etu4RDSVEsO6_pxJD1AA_hxMMceMG7GgkedKLDkqTMb1gVqOC0uOVdQrJzPeQtolP_yZEQYVd7inPkw0iPSlFZ]

- This compound - MsdsDigital.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOBGdViV9k6gwVFVDDHRKLUHIaxx1Ghdhz854FjcBMO7E5ej9VK6t6W3TyeeTXtCgvgbyFEHz4jTedj0-be_guSor0bcU5GQe7OK0oPoF1rC30if0csc2rvZnJxe6oKlc1c3Nbd_qNo9huMLygu1YIfjfH4oTRw5rjRw==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHScGwKM6sC-vDTIZnwuLbJShJQh9AhYq_7CQdGgYTcbrP3e_F1CHBVB1m-Qwve9w86GmkX3lfAT15ojmbF62AaQXI0mvilxqJhudO4KfwJUMoZ6yIfj6qIBQATgICBz26LKrmws3H116y-Z2KDenEaeUGxs7NXK4nF9ra8ETPCIJgNgwf1B-j_qDWSi4hpISq6C5xtUNSKQ5mZyK_80VTewy5UtoF5G98bRIairrd91vyNl4oy3wYB1hx2-nGEzFxC_6NRo79rRcKteJQPWKUUT8ss]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGozI9v0mISjtaS11wGbx0_4JSi9qevDilUuCdsNlOiHkS4Z2YXUCuWoTUaRw15ksTsLQJf-BdycqbIO187BFwc7nwdvfMgXO8Crw1m8m51ntRWrnyBi1_gx1yOYGgk5mxmgtorVyiK1pyI5hu275WUsFZFW8dnSE8csGL5MEURK1KLI-1s1K8Io3Kqoh0FLB1DlSeF5VOlW45FfcrlKHbu7urkNa_GZzlTelffd8ULg127uDQN5iSR_3pvxTXfssGZwToNtxtel28Ur5ny]

- A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants | Request PDF - ResearchGate. [URL: https://www.researchgate.

- This compound - precisionFDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk11zXYYH0kz0m8-4ScMSSZmfZSVhJjjhNtVek-QJILHciuhHdfp5yHoPYFBL-2Dz2V0LS9SbWEn6Ry7wbPh1wny3_Nfa6fYZ9vQfF0Euc5Mi1OY_yI19guo6A8Y5Fc7GIGR1QWL6MUAG6kzZq0QNcwb-zPkan1Iu873dzfV6qnpKOrPnWPviXoVUrRAL2tnZw]

- Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZNkozqwlYJzO7wyn1Y6cjhRXMz9CBSHUkp3sP_1z-tUrR5xrXPS0yk3UfSwwPF_juW5-Kf9QdMT2CL0Neei6TUzT1mXIWui7m5O0nce6h4giDAyGfyvYYgq8dclpfLHJbooo294l6RnuXm74YR3MKFKl3-V5AW5pGrQ==]

- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [URL: https://www.chemistrysteps.

- The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ENIfPkTKYLX5bT3aSwrFdw0UW5FLfsJetZfDWWV9n82LVhX4BgNk6A64KBgIB4nro4Qj3nSt4iyuWe_-lwkhMussnaE3c5YmZE4tuMcQhHfZjBqmw850Y-xyAG1bUwjv7aW_pEDzfgILF_3208L_0Eqdk3WA5vKxLHQN3MYZexn3Esc=]

- Environmental Sources, Chemistry, Fate, and Transport of Per- and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34325493/]

- (PDF) Per- and polyfluoroalkyl substances (PFAS) Regulatory Frameworks, Sources, Occurrence, Fate, and Exposure: Trend, Concern, and Implication - ResearchGate. [URL: https://www.researchgate.

- (19)F applications in drug development and imaging - a review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25107839/]

- Development and applications of fragment based drug design methods - Boston University. [URL: https://www.bu.edu/bmerc/1351-2/]

Sources

- 1. This compound (CFC-115B1) | CAS 354-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound CAS#: 354-55-2 [amp.chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | C2BrF5 | CID 67719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. (19)F applications in drug development and imaging - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]

- 9. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. lookchem.com [lookchem.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. msdsdigital.com [msdsdigital.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. Environmental Sources, Chemistry, Fate, and Transport of Per- and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

An In-Depth Technical Guide to the Thermodynamic Properties of Bromopentafluoroethane (C2BrF5)

Prepared by: Gemini, Senior Application Scientist

Introduction

Bromopentafluoroethane, with the chemical formula C2BrF5, is a halogenated ethane that has garnered significant interest across various industrial and scientific fields. Its unique combination of chemical stability, volatility, and electrical properties makes it a candidate for specialized applications, including as a fire suppressant, refrigerant, and dielectric gas. A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safe implementation of systems utilizing this compound.

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed and practical understanding of this material. The guide moves from fundamental physicochemical data to in-depth analysis of its phase behavior, heat capacity, and enthalpy of vaporization. Furthermore, it offers detailed experimental protocols for the determination of key thermodynamic parameters, providing a self-validating framework for researchers.

Fundamental Physicochemical Properties

A clear identification of this compound is the first step in any technical assessment. The following table summarizes its key identifiers and fundamental physical properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1-Bromo-1,1,2,2,2-pentafluoroethane, Perfluoroethyl bromide | [1][2] |

| CAS Number | 354-55-2 | [1][2] |

| Molecular Formula | C2BrF5 | [1][2] |

| Molecular Weight | 198.917 g/mol | [1] |

| Boiling Point | -21 °C (252.15 K) | [1][2] |

| Density | 1.81 g/cm³ | [1][2] |

Phase Transition Properties

The phase behavior of this compound is critical for its application, particularly in systems that involve liquid-vapor cycles. The key phase transition properties are its normal boiling point, critical temperature, and critical pressure. These parameters define the operational limits of the substance in its liquid and gaseous forms.

The normal boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. For this compound, this is -21°C, indicating its high volatility.[1][2] The critical temperature is the temperature above which the substance cannot exist as a liquid, regardless of the applied pressure. The critical pressure is the vapor pressure of the substance at its critical temperature. Beyond the critical point, the substance exists as a supercritical fluid, where the distinction between liquid and gas phases disappears. The NIST Web Thermo Tables (WTT) provide critically evaluated data for these properties.[2]

Caption: Experimental setup for static vapor pressure measurement.

Experimental Determination of Heat Capacity (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of materials as a function of temperature. [3] Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Methodology:

-

Sample Preparation: A known mass of this compound is hermetically sealed in a volatile sample pan. Due to its volatility, this must be done at a low temperature to prevent sample loss.

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium, sapphire).

-

Measurement Procedure (Sapphire Method):

-

Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain the baseline heat flow.

-

Reference Run: A sapphire standard of known mass is placed in the sample pan, and the temperature program is repeated.

-

Sample Run: The hermetically sealed sample pan containing this compound is placed in the instrument, and the temperature program is run for a third time.

-

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.

-

Data Analysis: The heat capacity is plotted as a function of temperature.

Applications

The thermodynamic properties of this compound are directly linked to its utility in various applications.

-

Fire Suppressant: Its low boiling point and high heat of vaporization make it an effective fire extinguishing agent. [4][5]Upon discharge, it rapidly vaporizes, absorbing a significant amount of heat and displacing oxygen from the fire. The presence of bromine also contributes to the chemical inhibition of the combustion chain reaction.

-

Refrigerant: As a refrigerant, its thermodynamic cycle relies on the absorption and release of heat during its phase transitions. A favorable vapor pressure-temperature relationship and a high enthalpy of vaporization are key to its efficiency in refrigeration systems. [6][7]* Dielectric Gas: For high-voltage applications, a gas with high dielectric strength is required to prevent electrical discharge. [8]Halogenated compounds like this compound can exhibit good dielectric properties, making them potential alternatives to more environmentally harmful gases. [8]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Ethane, 1-bromo-2-fluoro- [webbook.nist.gov]

- 5. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 6. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 7. ised-isde.canada.ca [ised-isde.canada.ca]

- 8. Dielectric gas - Wikipedia [en.wikipedia.org]

A Technical Guide to the Historical Development of Perfluoroalkyl Bromides

Abstract

Perfluoroalkyl bromides (PFBs) represent a unique class of organofluorine compounds characterized by a perfluorinated carbon chain and a terminal bromine atom. Their distinct physical and chemical properties, including high density, low surface tension, chemical inertness, and excellent thermal stability, have driven their development and application across diverse scientific and technological fields. This in-depth technical guide provides a comprehensive overview of the historical development of perfluoroalkyl bromides, from their initial synthesis to their evolution into critical components in medicine, fire suppression, and advanced materials. The guide delves into the key synthetic methodologies, their underlying mechanisms, and the chronological progression of their applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Dawn of a New Class of Organobromine Compounds

The story of perfluoroalkyl bromides is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules imparts unique properties not observed in their hydrocarbon counterparts. The strong carbon-fluorine bond, the high electronegativity of fluorine, and the steric shielding provided by fluorine atoms result in compounds with remarkable stability and inertness. While the first organofluorine compounds were synthesized in the 19th century, the mid-20th century marked a pivotal period of discovery and innovation in this field.

The initial impetus for the development of brominated perfluoroalkanes came from the search for new, effective, and non-toxic fire-extinguishing agents. This led to the landmark synthesis of the first commercially significant perfluoroalkyl bromide, bromotrifluoromethane, laying the groundwork for the exploration of a whole new class of compounds with a wide array of potential uses. This guide will trace the trajectory of these fascinating molecules, from the laboratory bench to their real-world applications.

Early Synthesis and Key Milestones: A Chronological Perspective

The timeline of perfluoroalkyl bromide development is marked by key discoveries in synthesis and the subsequent realization of their potential in various applications.

The First Synthesis: Bromotrifluoromethane (Halon 1301)

The first documented synthesis of a bromofluorocarbon was that of bromotrifluoromethane (CBrF₃) in 1946 by T. J. Brice, W. H. Pearlson, and J. H. Simons at what was then Pennsylvania State College.[1] Their method involved the direct bromination of trifluoromethane (fluoroform, CHF₃) by heating it with molecular bromine at elevated temperatures (40–50 °C).[1] This seminal work was a crucial first step, demonstrating the feasibility of synthesizing these hybrid halogenated compounds.

The Contributions of R. N. Haszeldine and the Hunsdiecker Reaction

In the early 1950s, the field of organofluorine chemistry was significantly advanced by the work of British chemist R. N. Haszeldine. His research group explored various synthetic routes to a range of perfluoroalkyl halides, including iodides, bromides, and chlorides.[2] A key method utilized was a modification of the Hunsdiecker reaction , where silver salts of perfluorocarboxylic acids were reacted with bromine to yield the corresponding perfluoroalkyl bromide with one less carbon atom. This decarboxylative bromination proved to be a valuable tool for accessing a variety of perfluoroalkyl bromides.

The Hunsdiecker reaction proceeds through a radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. This intermediate then undergoes homolytic cleavage of the weak oxygen-bromine bond to generate a carboxyl radical, which subsequently loses carbon dioxide to form a perfluoroalkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or reacts with a bromine radical to form the final perfluoroalkyl bromide product.[3][4][5][6]

Diagram 1: Hunsdiecker Reaction Mechanism for Perfluoroalkyl Bromide Synthesis

Caption: The radical mechanism of the Hunsdiecker reaction for synthesizing perfluoroalkyl bromides.

The Rise of Telomerization for Precursor Synthesis

While direct bromination methods were developed, the telomerization of tetrafluoroethylene (TFE) became a dominant industrial process for producing perfluoroalkyl iodides, which are key precursors to perfluoroalkyl bromides. In this process, a "telogen" such as pentafluoroethyl iodide (C₂F₅I) reacts with multiple units of a "taxogen" like TFE to produce a mixture of longer-chain perfluoroalkyl iodides. These iodides can then be efficiently converted to the corresponding bromides.

Key Synthetic Methodologies

Several synthetic routes have been established for the preparation of perfluoroalkyl bromides, each with its own advantages and limitations. The choice of method often depends on the desired chain length, the availability of starting materials, and the required purity of the final product.

Halogen Exchange: From Iodides to Bromides

The conversion of perfluoroalkyl iodides to perfluoroalkyl bromides is a widely used and efficient method. This halogen exchange reaction can be achieved using various brominating agents. A common laboratory and industrial method involves heating the perfluoroalkyl iodide with a metal bromide, such as copper(I) bromide (CuBr).[7]

Experimental Protocol: Synthesis of Perfluorooctyl Bromide from Perfluorooctyl Iodide [7]

-

Drying of Reagent: 13.0 g (0.09 mol) of finely ground copper(I) bromide is placed in a glass bomb tube and heated to 200°C under a vacuum of 10 Pa for 4 hours to remove any residual water.

-

Reaction Setup: After cooling the bomb tube to room temperature under a stream of anhydrous nitrogen, 16.4 g (0.03 mol) of perfluorooctyl iodide is added.

-

Reaction Conditions: The bomb tube is sealed and shaken for 50 hours at a temperature of 240-250°C.

-

Workup and Purification: Upon completion of the reaction, the bomb tube is opened, and the organofluorine products are distilled directly from the reaction mixture by heating to 200°C.

-

Analysis and Yield: The distillate is analyzed by gas chromatography. A typical yield of perfluorooctyl bromide is approximately 83.5%, with high purity.[7]

Synthesis from Perfluoroalkanesulfonyl Chlorides

Another important synthetic route involves the reaction of perfluoroalkanesulfonyl chlorides with a source of bromide ions. This method, often carried out in the presence of a catalyst, provides a high-yield pathway to perfluoroalkyl bromides. For example, gaseous hydrogen bromide can be reacted with a perfluoroalkanesulfonyl chloride in the presence of a tertiary amine or phosphine catalyst at temperatures ranging from 100 to 200°C.[8][9]

Direct Bromination of Hydroperfluoroalkanes

For certain perfluoroalkyl bromides, particularly those of significant industrial and medical importance like n-perfluorooctyl bromide, direct bromination of the corresponding 1-hydroperfluoroalkane has been developed into a continuous gas-phase process.[10][11] This method offers a more direct route that avoids the use of iodide precursors, which can be difficult to completely separate from the final bromide product.

The reaction proceeds via a free-radical chain mechanism, initiated by the thermal homolysis of bromine molecules into bromine radicals. These radicals then abstract the hydrogen atom from the hydroperfluoroalkane to generate a perfluoroalkyl radical, which subsequently reacts with a bromine molecule to form the desired perfluoroalkyl bromide and another bromine radical, thus propagating the chain.[12]

Diagram 2: Free Radical Bromination of a Hydroperfluoroalkane

Caption: The three stages of the free-radical bromination of a hydroperfluoroalkane.

Experimental Protocol: Continuous Gas-Phase Synthesis of n-Perfluorooctyl Bromide [10]

-

Reactant Feed: Bromine and 1-hydroheptadecafluoro-n-octane (C₈F₁₇H) are continuously fed into an evaporator. A typical molar ratio of Br₂ to C₈F₁₇H is 2:1.

-

Reaction Conditions: The gaseous mixture is passed through a reactor at a temperature of approximately 500°C with a contact time of around 60 seconds.

-

Product Collection and Purification: The products exiting the reactor are cooled. Unreacted bromine is neutralized with a sodium sulfite solution, followed by washing with a slightly alkaline solution to remove any acidic byproducts.

-

Yield and Selectivity: This continuous process can achieve high conversion rates and selectivities for n-perfluorooctyl bromide of at least 99%, with the significant advantage of avoiding the formation of toxic byproducts like perfluoroisobutylene.[11]

Applications: From Fire Suppression to Advanced Medical Imaging

The unique properties of perfluoroalkyl bromides have led to their application in several critical areas.

Fire Suppression: The Halon Era

The initial driver for the synthesis of bromotrifluoromethane was its potential as a fire suppressant. Marketed as Halon 1301 , it became a cornerstone of gaseous fire suppression systems, particularly for protecting high-value assets where water or other extinguishing agents would cause significant damage, such as in computer rooms, telecommunication facilities, and aircraft.[9] Halon 1301 and other brominated halocarbons are highly effective at extinguishing fires by chemically interrupting the combustion chain reaction.[8]

The use of Halon fire extinguishers became widespread in the mid-20th century.[8] However, their significant ozone-depleting potential led to their production being phased out under the Montreal Protocol in 1993.[9] While their use is now heavily restricted, the legacy of Halon fire extinguishers highlights the exceptional fire-suppressing capabilities of perfluoroalkyl bromides.

Medical Applications: A New Frontier

The high density and chemical inertness of longer-chain perfluoroalkyl bromides, particularly perfluorooctyl bromide (PFOB) , also known as perflubron, opened up a new avenue of applications in the medical field.[13]

The presence of the heavy bromine atom makes perfluorooctyl bromide an effective radiopaque contrast agent for X-ray and computed tomography (CT) imaging.[14][15] When administered, PFOB enhances the visibility of internal structures, aiding in the diagnosis of various medical conditions. Preliminary clinical results have shown that perflubron emulsions produce prolonged enhancement of the blood, liver, and spleen, increasing the conspicuity of liver metastases.[14][15]

Perfluorocarbons, including PFOB, have a high capacity for dissolving respiratory gases like oxygen and carbon dioxide. This property led to extensive research into their use as oxygen carriers in so-called "blood substitutes." Emulsions of perfluorooctyl bromide were developed with the aim of augmenting oxygen delivery in surgical patients and reducing the need for blood transfusions.[13] While the development of these products has faced challenges, the potential of PFOB in this area remains a subject of interest.

More recently, nanoparticles of perfluorooctyl bromide have been investigated as ultrasound contrast agents .[16] These nanoparticles can enhance the backscatter of ultrasound waves, improving the quality of ultrasound images. Targeted PFOB nanoparticles are being developed for molecular imaging of specific biological targets, such as tumors.[17]

Data Presentation

Table 1: Physical Properties of Selected Perfluoroalkyl Bromides

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Bromotrifluoromethane | CBrF₃ | 148.91 | -57.8 | 1.58 (at -58°C) |

| Bromopentafluoroethane | C₂BrF₅ | 198.92 | -21.0 | 1.79 (at -21°C) |

| 1-Bromoheptafluoropropane | C₃BrF₇ | 248.92 | 10.0 | 1.86 (at 25°C) |

| 1-Bromononafluorobutane | C₄BrF₉ | 298.93 | 45-46 | 1.93 (at 25°C) |

| 1-Bromoheptadecafluorooctane | C₈BrF₁₇ | 498.96 | 141-142 | 1.93 (at 25°C) |

Note: Physical properties can vary slightly depending on the source.

Table 2: Comparison of Synthetic Methods for Perfluoroalkyl Bromides

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Halogen Exchange | Perfluoroalkyl Iodide | CuBr, AlBr₃ | >80% | High yield, readily available precursors | Requires pre-synthesis of the iodide |

| From Sulfonyl Chlorides | Perfluoroalkanesulfonyl Chloride | HBr, Quaternary Ammonium Bromides | High | High yield | Starting material synthesis can be multi-step |

| Direct Bromination | Hydroperfluoroalkane | Br₂ | >95% (selectivity) | Direct route, high selectivity | High temperatures required |

| Hunsdiecker Reaction | Silver Perfluorocarboxylate | Br₂ | Variable | Access to a wide range of PFBs | Use of silver salts, potential for side reactions |

Conclusion and Future Outlook

The historical development of perfluoroalkyl bromides showcases a journey from a singular focus on fire suppression to a broad spectrum of high-tech applications, particularly in the medical field. The early synthetic work on bromotrifluoromethane paved the way for the exploration of longer-chain analogues with unique and valuable properties. While the environmental impact of the early Halon fire suppressants has led to their discontinuation, the legacy of this research continues in the development of new and more environmentally benign fire-extinguishing agents.

The future of perfluoroalkyl bromides appears brightest in the realm of medicine. The biocompatibility and unique physical properties of compounds like perfluorooctyl bromide continue to drive innovation in diagnostic imaging and therapeutics. Ongoing research into targeted nanoparticle formulations for ultrasound and MRI contrast enhancement, as well as for drug delivery, holds significant promise for advancing personalized medicine. As synthetic methodologies continue to be refined for greater efficiency and sustainability, the story of perfluoroalkyl bromides is far from over, with new chapters waiting to be written by the next generation of scientists and researchers.

References

- Bromotrifluoromethane. American Chemical Society. (2022, July 25). [Link]

- Synthesis of perfluorooctyl bromide. PrepChem.com. (n.d.). [Link]

- Behan, M., O'Connell, D., Mattrey, R. F., & Carney, D. N. (1993). Perfluorooctylbromide as a contrast agent for CT and sonography: preliminary clinical results. American Journal of Roentgenology, 160(2), 399-405.

- Mattrey, R. F., Brown, J. J., Shelton, E. K., Ogino, M. T., Johnson, K. A., & Mitten, R. M. (1991). Perfluorooctylbromide as a contrast agent for CT and sonography: preliminary clinical results. AJR. American journal of roentgenology, 157(2), 339–344.

- FR2617836A1 - SYNTHESIS OF PERFLUOROALKYL BROMIDES - Google P

- Whatever Happened To Halon Fire Extinguishers?

- Mechanism of Free Radical Bromin

- Halon Fire Extinguishers in Aviation: What You Need to Know.

- Hunsdiecker reaction. Wikipedia. (2023, December 2). [Link]

- Mormino, M. G., Fier, P. S., & Hartwig, J. F. (2014). Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF. Organic letters, 16(6), 1744–1747.

- Perfluorocarbon Emulsion Contrast Agents: A Mini Review. (2022). Frontiers in Pharmacology, 13, 824399.

- Hunsdiecker Reaction. Organic Chemistry Portal. (n.d.). [Link]

- HASZELDINE, R. N. (1951). Synthesis of fluorocarbons, perfluoroalkyl iodides, bromides and chlorides, and perfluoroalkyl grignard reagents.

- Hunsdiecker Reaction: Mechanism, Steps & Applications Explained. Vedantu. (n.d.). [Link]

- Tapscott, R. E. (1995). HISTORICAL PERSPECTIVE ON THE DEVELOPMENT OF CF3I. In Halon Options Technical Working Conference (pp. 1-11).

- Hunsdiecker Reaction. BYJU'S. (n.d.). [Link]

- EP0298870A1 - Process for the synthesis of perfluoroalkyl bromides - Google P

- EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google P

- Perfluorooctyl bromide | BrC8F17 | CID 9873. PubChem. (n.d.). [Link]

- US5545776A - Synthesis of n-perfluorooctyl bromide - Google P

- Dolbier, W. R. (2005). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 126(2), 157-174.

- S. I. Maevskii, E. I. Mysov, and L. S. German, (1992). First- and second-generation perfluorocarbon emulsions. Russian Chemical Bulletin, 41(10), 1735-1741.

- Libretexts. (2019, June 5). 15.

- Lanza, G. M., & Wickline, S. A. (2001). Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery. Journal of controlled release, 74(1-3), 217-221.

- Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). (2022, January 27). YouTube. [Link]

- Postigo, A., & Barata-Vallejo, S. (2018).

- Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. Journal of lipid research, 7(4), 568–569.

- van Heeswijk, R. B., & Stuber, M. (2019). Imaging of Thromboinflammation by Multispectral 19 F MRI. International journal of molecular sciences, 20(18), 4483.

- Dneprovskii, A. S., & Eliseenkov, E. V. (1987). Mechanisms of free-radical reactions. XX. Reactivity in the free-radical halogenation reactions of arylfluoroalkanes. Zhurnal Organicheskoi Khimii, 23(4), 788-797.

- Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research, 7(4), 568-569.

- The Free Radical Halogenation Mechanism. (2020, December 15). YouTube. [Link]

- DE69205144T2 - Synthesis of n-perfluorooctyl bromide.